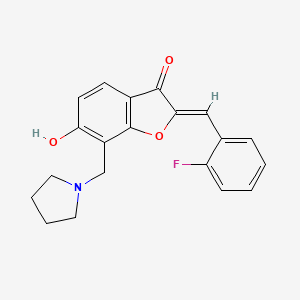

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at position 2. Key structural features include:

- A Z-configured 2-fluorobenzylidene group at position 2, introducing electron-withdrawing effects and steric constraints.

- A pyrrolidin-1-ylmethyl substituent at position 7, contributing to basicity and solubility .

Its synthesis likely involves a Knoevenagel condensation between a substituted benzaldehyde and a benzofuran-3(2H)-one precursor, followed by functionalization of the pyrrolidine moiety .

Properties

IUPAC Name |

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO3/c21-16-6-2-1-5-13(16)11-18-19(24)14-7-8-17(23)15(20(14)25-18)12-22-9-3-4-10-22/h1-2,5-8,11,23H,3-4,9-10,12H2/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCKVQPBGKKEIV-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4F)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4F)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran backbone with a pyrrolidine moiety and a fluorobenzylidene substituent. Its chemical formula is , and it exhibits notable physicochemical properties that influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzofuran and pyrrolidine structures. For instance, derivatives of benzofuran have been shown to exhibit significant antiproliferative activity against various cancer cell lines. The compound's mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis, as seen in related studies involving similar structures:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzofuran derivative | A2058 melanoma | 0.58 | Inhibition of survival pathways |

| Pyrrolidine derivative | HT-29 colon cancer | 0.70 | Induction of apoptosis |

These findings suggest that this compound may also exhibit similar anticancer properties.

Neuroprotective Effects

The presence of the pyrrolidine ring in this compound may contribute to neuroprotective effects. Pyrrolidine derivatives have been reported to increase levels of gamma-aminobutyric acid (GABA), which is crucial for neuronal function. This suggests potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituent Positioning : The position of the fluorobenzylidene group affects binding affinity and selectivity for biological targets.

- Pyrrolidine Modifications : Alterations to the pyrrolidine ring can enhance solubility and bioavailability.

- Hydroxyl Group Influence : The hydroxyl group at position 6 may play a role in mediating interactions with target proteins.

Study 1: Antiproliferative Activity

A study conducted on similar benzofuran derivatives demonstrated significant antiproliferative effects in vitro. The structure was modified systematically to assess the impact on biological activity, revealing that specific substitutions enhanced potency against cancer cell lines.

Study 2: Neuroprotective Assessment

In another investigation, derivatives featuring the pyrrolidine moiety were evaluated for neuroprotective effects in animal models of neurodegeneration. The results indicated that these compounds could mitigate neuronal damage by modulating neurotransmitter levels, particularly GABA.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

a. (Z)-2-(4-Bromobenzylidene)-6-Hydroxy-7-(Pyrrolidin-1-ylmethyl)Benzofuran-3(2H)-one ()

- Structural Difference : Bromine (para position) replaces fluorine (ortho position).

- Higher electron-withdrawing effect from fluorine (ortho) may enhance electrophilicity of the benzylidene group compared to bromine (para) .

b. (Z)-6-Hydroxy-7-((4-(2-Hydroxyethyl)Piperazin-1-yl)Methyl)-2-(2,3,4-Trimethoxybenzylidene)Benzofuran-3(2H)-one ()

- Structural Difference : 2,3,4-Trimethoxybenzylidene and piperazinylmethyl groups replace 2-fluorobenzylidene and pyrrolidinylmethyl.

- Impact: Methoxy groups improve lipophilicity but reduce hydrogen-bonding capacity compared to the hydroxy group.

c. (Z)-2-(Furan-2-ylMethylidene)-7-Methyl-6-(2-Oxopropoxy)Benzofuran-3(2H)-one ()

Functional Group Modifications at Position 7

a. Pyrrolidin-1-ylmethyl vs. Piperazin-1-ylmethyl ( vs. 6)

- Pyrrolidine: 5-membered ring with higher lipophilicity; enhances membrane permeability. Limited hydrogen-bonding capacity compared to piperazine.

- Piperazine: 6-membered ring with two nitrogen atoms; increases solubility and basicity. Potential for forming salt bridges in biological targets .

Spectral and Physicochemical Properties

Note: Data inferred from analogous structures in , and 7.

Q & A

Q. What synthetic methodologies are optimal for constructing the benzofuran core in (Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one?

The benzofuran core can be synthesized via heteroannulation or multi-step functionalization. highlights heteroannulation as a one-pot strategy for benzofurans, utilizing precursors like substituted phenols and aldehydes under acidic or catalytic conditions . For the fluorobenzylidene moiety, a Knoevenagel condensation between a benzofuran-3(2H)-one derivative and 2-fluorobenzaldehyde is recommended, as demonstrated in analogous compounds (e.g., ethyl (Z)-2-(2-fluorobenzylidene) derivatives in ). Pyrrolidin-1-ylmethyl substitution at C7 may require Mannich-type reactions with pyrrolidine and formaldehyde .

Q. How can the stereochemistry (Z/E configuration) of the benzylidene group be confirmed experimentally?

X-ray crystallography is the gold standard for determining stereochemistry, as shown in and for similar fluorobenzylidene derivatives. For compounds where crystallization is challenging, nuclear Overhauser effect (NOE) NMR spectroscopy can differentiate Z/E isomers. For example, in the Z-configuration, spatial proximity between the benzylidene aromatic protons and adjacent substituents (e.g., hydroxy or pyrrolidinyl groups) will produce distinct NOE correlations .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- 1H/13C NMR with 2D experiments (COSY, HSQC, HMBC) to assign substituents and verify regiochemistry.

- HPLC or UPLC with UV/vis detection to assess purity, particularly for detecting residual starting materials (e.g., unreacted fluorobenzaldehyde).

- FTIR to identify functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxy (O–H, ~3200–3500 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Benzofuran derivatives are commonly screened for:

- Antioxidant activity via DPPH radical scavenging or FRAP assays .

- Antimicrobial activity using microdilution assays against Gram-positive/negative bacteria (e.g., A. baumannii in ).

- Cytotoxicity via MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods aid in optimizing the compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., A. baumannii csuE protein in ). Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant potential. Pharmacophore modeling may identify critical substituents (e.g., fluorobenzylidene’s role in hydrophobic interactions) .

Q. What strategies resolve contradictions in biological activity data across structurally similar benzofurans?

- Meta-analysis : Compare substituent effects (e.g., fluorobenzylidene vs. methoxybenzylidene in vs. 9) on activity.

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., pyrrolidinyl vs. piperazinyl groups) and measure IC50 values.

- Mechanistic studies : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to identify specific targets .

Q. How can regioselectivity challenges during C7 functionalization be addressed?

- Protecting groups : Temporarily block the C6 hydroxy group (e.g., with benzyl or TBS ethers) to direct Mannich reactions to C7 ().

- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) or Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for pyrrolidinylmethyl installation .

Q. What experimental design principles apply to scaling up synthesis without compromising yield?

- Flow chemistry : Continuous reactors minimize side reactions (e.g., oxidation of hydroxy groups).

- Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology.

- In-line analytics : Use PAT (process analytical technology) tools like FTIR probes to monitor reaction progress .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

Q. What advanced spectroscopic techniques validate intermolecular interactions (e.g., protein binding)?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka, kd) in real time.

- NMR titration : Monitor chemical shift perturbations (CSPs) in protein 1H-15N HSQC spectra upon ligand addition.

- Fluorescence quenching : Measure changes in tryptophan emission intensity upon compound binding .

Methodological Notes

- Stereochemical assignments must align with IUPAC guidelines ().

- Biological data interpretation requires normalization to positive controls (e.g., ascorbic acid for antioxidant assays) .

- Synthetic protocols should include yields, reaction times, and purification methods (e.g., column chromatography vs. recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.